Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPNZFQTGORIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.
Esterification: The carboxylate group is esterified with methanol under acidic conditions to form the methyl ester.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 1M NaOH, reflux, 6h | 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | 78% | |
| 6M HCl, reflux, 4h | 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | 85% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with basic conditions favoring deprotonation of the intermediate tetrahedral species. Acidic hydrolysis avoids salt formation but requires longer reaction times .
Alkylation and Acylation
The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions.
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C, 12h | N-Benzyl derivative | 67% | |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT, 2h | N-Acetyl derivative | 92% |
Alkylation requires deprotonation of the amine, while acylation proceeds via nucleophilic acyl substitution. Steric hindrance from the fluorophenyl group slightly reduces yields compared to non-fluorinated analogs.
Hydrogenation
The pyrrolidine ring can be reduced under catalytic hydrogenation, though the fluorophenyl group remains intact.
| Catalyst | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 6h | Pyrrolidine derivative | 58% |
Partial ring opening is observed under high-pressure conditions (>5 atm H₂) .
Stability Under Reaction Conditions
The compound exhibits moderate thermal stability but degrades under strong oxidizing conditions:
| Condition | Observation | References |
|---|---|---|
| H₂O₂ (30%), RT, 24h | Complete decomposition | |
| UV light, 48h | 12% degradation |
Comparative Reactivity Table
Key differences between Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride and its analogs:
| Compound | Hydrolysis Rate | Alkylation Yield | Unique Reactivity |
|---|---|---|---|
| Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Moderate | 67% (benzylation) | Fluorine enhances oxidative stability |
| Methyl 4-phenylpyrrolidine-3-carboxylate | Fast | 82% (benzylation) | Higher coupling reactivity |
| Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | Slow | 54% (benzylation) | Prone to nucleophilic substitution |
Scientific Research Applications
Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with a pyrrolidine ring and a fluorophenyl group that may enhance its biological activity. It has a molecular formula of C₁₂H₁₅ClFNO₂ and a molecular weight of approximately 259.71 g/mol.
Applications
This compound is mainly utilized in scientific research, with applications spanning chemistry, biology, and medicine. It is also used in the development of new materials and chemical processes.
Pharmaceutical Development
- It is a key intermediate in synthesizing pharmaceuticals, mainly for drugs that target neurological disorders .
- It is used in designing novel therapeutic agents, allowing chemists to modify its structure for enhanced efficacy and reduced side effects .
Neuroscience Research
- The compound is used in studies that explore neurotransmitter system mechanisms to understand conditions such as depression and anxiety .
- It can act as a modulator of neurotransmitter systems, influencing pathways related to mood disorders. Its structural similarity to psychoactive compounds suggests it may affect serotonin and dopamine receptors.
Analytical Chemistry
- It is employed in analytical methods to quantify drug levels in biological samples, which helps with pharmacokinetic studies .
Medicinal Chemistry
Biochemical Assays
- This chemical is utilized in assays to evaluate the biological activity of new compounds, providing insights into potential therapeutic applications .
Other Applications
- It is used as a building block in synthesizing complex organic molecules.
- The compound is studied for potential biological activities and interactions with biomolecules.
Hazards
- GHS Classification According to GHS standards, Methyl pyrrolidine-3-carboxylate hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
- Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, avoiding release to the environment, and wearing protective gear .
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride
- CAS No.: 1236862-40-0
- Molecular Formula: C₁₂H₁₅ClFNO₂
- Molecular Weight : 259.70 g/mol
- Structure : A pyrrolidine ring substituted at the 4-position with a 4-fluorophenyl group and at the 3-position with a methyl ester. The hydrochloride salt form enhances solubility in polar solvents.
Key Properties :
- Stereochemistry : Trans-configuration confirmed as (3R,4S) stereoisomer .
- Storage : Stable under dry conditions at room temperature .
- Hazard Profile : Moderate toxicity (H302, H315, H319, H335) .
Comparison with Structurally Similar Compounds
Analogs with Modified Aryl Substituents
Analogs with Altered Backbone or Functional Groups
Piperidine-Based Analogs (Paroxetine Derivatives)
Research Findings and Discussion
Structural Impact on Physicochemical Properties
- Hydrochloride Salt vs. Free Base : The hydrochloride form (259.70 g/mol) exhibits higher aqueous solubility compared to the free base (223.24 g/mol), critical for oral bioavailability .
- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ in CAS 1821794-05-1): Increase lipophilicity (ClogP ~1.5 vs. Halogen Substitution (Br vs. F): Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets but increases molecular weight .
Biological Activity
Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 259.71 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous environments, facilitating its use in biological assays and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity to various receptors, while the pyrrolidine ring contributes to structural stability. These interactions can modulate several biochemical pathways, leading to diverse biological effects, including:
- Neurotransmitter Modulation : It has been suggested that this compound may influence dopamine and serotonin pathways, potentially affecting mood and cognition.
- Enzyme and Receptor Interaction : The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, modulating enzyme activity and receptor signaling.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antibacterial Activity : Preliminary studies have shown that derivatives of pyrrolidine compounds possess antimicrobial properties against various bacterial strains. The structural modifications in the fluorophenyl group may enhance this activity .
- Potential in Treating Obesity : Similar compounds have been investigated for their role as melanocortin receptor 4 (MCR4) agonists, which could be beneficial in treating obesity and related metabolic disorders .
- Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of compounds featuring similar structures, suggesting potential applications in neuroprotection and memory enhancement .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antibacterial activity of various pyrrolidine derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . -
Evaluation of Neuroactive Properties :
Research involving animal models assessed the effects of similar compounds on neurotransmitter systems. Findings suggested that these compounds could enhance synaptic transmission, indicating potential therapeutic benefits for neurological disorders.
Table 1: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving (1) cyclization of fluorophenyl-containing precursors, (2) esterification, and (3) hydrochloride salt formation. Evidence from analogous pyrrolidine derivatives (e.g., methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride) indicates that stereochemistry is controlled by chiral auxiliaries or catalysts during cyclization . For example, enantioselective hydrogenation or asymmetric catalysis can yield specific (3R,4R) or (3S,4S) configurations. Reaction solvents (e.g., dichloromethane), temperature, and stoichiometric ratios of reagents (e.g., NaBH4 for reduction) critically impact yield and purity .
Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- X-ray crystallography : Use SHELX-97 or SHELXL for single-crystal structure determination. Refinement protocols (e.g., anisotropic displacement parameters) resolve fluorophenyl and pyrrolidine ring conformations .
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. A standardized method for related fluorophenyl compounds involves UV detection at 254 nm and retention time matching against known references .
- NMR : ¹⁹F NMR is critical for confirming the fluorophenyl moiety (δ ~ -115 ppm for para-substitution). ¹H/¹³C NMR assignments should cross-validate pyrrolidine ring protons (δ 3.0–4.0 ppm for N–CH2) and ester carbonyls (δ ~170 ppm) .
Q. What are the recommended storage conditions and handling precautions for this hydrochloride salt?
- Methodological Answer : Store desiccated at 2–8°C in amber glass vials to prevent hydrolysis of the ester group. Safety data for structurally similar compounds (e.g., 3-(4-fluorophenyl)pyrrolidine derivatives) recommend using nitrile gloves and fume hoods due to potential respiratory irritation (H315, H319) . Waste must be neutralized with dilute NaOH before disposal to avoid releasing acidic HCl vapors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes for this compound using computational modeling?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during cyclization to predict stereoselectivity. For example, comparing energy barriers for (3R,4R) vs. (3S,4S) configurations identifies dominant pathways. Software like Gaussian or ORCA, integrated with crystallographic data from SHELXL-refined structures, validates computational predictions .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro pharmacological studies?
- Methodological Answer : Stability assays (e.g., LC-MS monitoring at pH 7.4 and 37°C) reveal ester hydrolysis as the primary degradation pathway. Co-solvents like PEG-400 (10–20% v/v) or cyclodextrin encapsulation improve solubility and half-life. Evidence from fluorophenyl-pyrrolidine analogs shows that substituting the methyl ester with a tert-butyl group reduces hydrolysis but requires post-synthetic deprotection .
Q. How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound targeting neurological receptors?
- Methodological Answer :
- Core modifications : Replace the 4-fluorophenyl group with 4-chloro or 4-trifluoromethyl groups to assess electronic effects on receptor binding .
- Ester bioisosteres : Substitute the methyl ester with amides or ketones to evaluate metabolic stability. For example, methyl-to-amide substitution in related pyrrolidine carboxylates increased dopamine D2 receptor affinity by 10-fold .
- In vitro assays : Use radioligand displacement (e.g., ³H-spiperone for D2 receptors) and functional cAMP assays to quantify potency and efficacy .
Data Contradictions and Validation
Q. Why do different synthetic routes yield conflicting enantiomeric excess (ee) values for this compound?
- Methodological Answer : Discrepancies arise from variations in chiral catalysts (e.g., Jacobsen’s salen vs. Sharpless catalysts) or purification methods. For instance, chiral HPLC (Chiralpak IA column) with heptane/ethanol eluents can separate enantiomers post-synthesis. Cross-validation using polarimetry ([α]D²⁵) and X-ray crystallography resolves such contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
